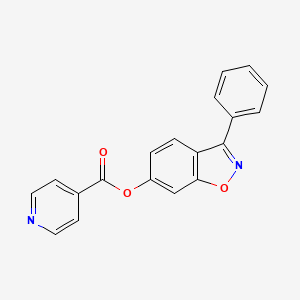
3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate is a complex organic compound with the molecular formula C19H12N2O3 This compound features a benzisoxazole ring fused with a phenyl group and an isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the benzisoxazole core, which can be synthesized via the cyclization of ortho-substituted aryl azides or nitrobenzenes. The phenyl group is introduced through electrophilic aromatic substitution reactions.
The isonicotinate moiety is then attached using esterification reactions, where isonicotinic acid is reacted with the benzisoxazole derivative in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures precisely, as well as employing high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzisoxazole oxides, while reduction could produce benzisoxazole alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for drug discovery, particularly in the search for new antibiotics or anticancer agents.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It may interact with specific biological targets, such as enzymes or receptors, making it a potential lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with molecular targets such as enzymes or receptors. The benzisoxazole ring can participate in hydrogen bonding and π-π interactions, while the isonicotinate moiety may enhance binding affinity through additional interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2-benzisoxazole: Lacks the isonicotinate moiety, making it less versatile in terms of chemical reactivity and biological activity.
1,2-Benzisoxazol-3-yl isonicotinate: Similar structure but without the phenyl group, which may affect its binding properties and overall activity.
3-Phenyl-1,2-benzisoxazol-6-yl acetate:
Uniqueness
3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate stands out due to its combination of a benzisoxazole ring, a phenyl group, and an isonicotinate moiety. This unique structure provides a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H12N2O3 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) pyridine-4-carboxylate |
InChI |
InChI=1S/C19H12N2O3/c22-19(14-8-10-20-11-9-14)23-15-6-7-16-17(12-15)24-21-18(16)13-4-2-1-3-5-13/h1-12H |
InChI Key |
LVMJFTNIUKPNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


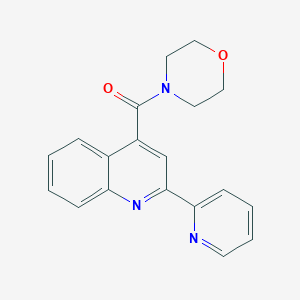
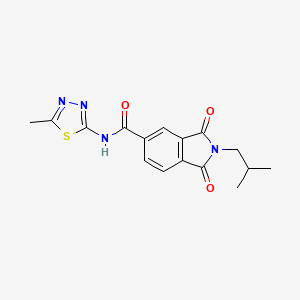
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide](/img/structure/B11015065.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B11015074.png)
![3-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11015076.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11015083.png)
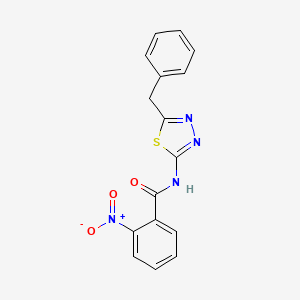
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]propanamide](/img/structure/B11015098.png)
![ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11015099.png)
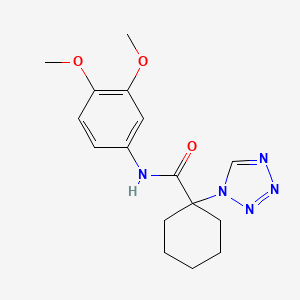
![4-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B11015124.png)
![N-[3-(acetylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015129.png)
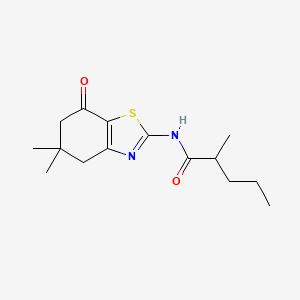
![2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11015145.png)
